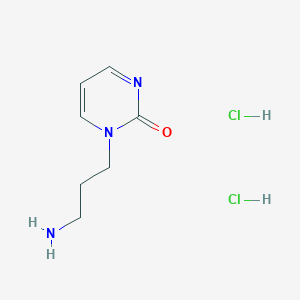

1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride

Description

Properties

IUPAC Name |

1-(3-aminopropyl)pyrimidin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c8-3-1-5-10-6-2-4-9-7(10)11;;/h2,4,6H,1,3,5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUKETJQSYPXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803607-83-1 | |

| Record name | 1-(3-aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Introduction of the 3-Aminopropyl Group

The key functionalization step involves attaching a 3-aminopropyl moiety at the N-1 position of the pyrimidinone ring. This can be achieved by:

- Nucleophilic substitution : Reacting 1-chloropyrimidin-2-one or similar activated derivatives with 3-aminopropyl nucleophiles.

- Reductive amination : Condensing a 3-aminopropanal or equivalent aldehyde with the pyrimidinone nitrogen, followed by reduction.

The 3-aminopropyl group is typically introduced as a protected amine (e.g., Boc or phthalimide protection) and deprotected after coupling to avoid side reactions.

Formation of the Dihydrochloride Salt

The free amine compound is converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid in a suitable solvent such as methanol or ethanol. This step enhances the compound’s crystalline properties and water solubility, facilitating purification by filtration.

Representative Preparation Protocol (Adapted from Related Pyrimidine Derivative Syntheses)

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | β-ketoester + amidine, acid catalyst, reflux | Cyclization to form 1,2-dihydropyrimidin-2-one core | Standard Biginelli-type reaction |

| 2 | 1-(3-chloropropyl)-pyrimidin-2-one + ammonia or protected 3-aminopropyl reagent, solvent (e.g., DMF), 50-80°C | Nucleophilic substitution to introduce 3-aminopropyl substituent | Use excess amine to drive reaction |

| 3 | Deprotection (if necessary), acid treatment with HCl in methanol | Formation of dihydrochloride salt | Yields crystalline salt suitable for isolation |

Comparative Data from Related Compound Preparations

| Parameter | Typical Range | Comments |

|---|---|---|

| Reaction Temperature (Step 2) | 35-70 °C | Optimized to balance substitution rate and side reactions |

| Solvents | DMF, tetrahydrofuran, methanol | Polar aprotic solvents preferred for substitution |

| Equivalents of Amine | 1.5-2.5 eq | Excess amine ensures complete substitution |

| Acid for Salt Formation | Concentrated HCl | Used in slight excess to ensure dihydrochloride formation |

| Isolation Method | Filtration, recrystallization | Purification by crystallization from alcohol solvents |

Research Findings and Optimization Notes

- Reduction and cyclization steps : Analogous pyrimidine derivatives have been synthesized via reduction of precursor lactams using lithium aluminum hydride in tetrahydrofuran, followed by acidification to yield amine hydrochloride salts.

- Use of methanol and acetyl chloride : Esterification steps in related syntheses utilize acetyl chloride in methanol at low temperatures (0–15 °C) to prepare intermediates, which are then cyclized and reduced.

- Catalyst and hydrogenation : For related amine derivatives, hydrogenation over Raney nickel in the presence of alkali has been employed to reduce nitrile intermediates to primary amines, which can be adapted for the 3-aminopropyl group introduction.

- Purification : Filtration and recrystallization from methanol or methanol/ether mixtures yield high purity dihydrochloride salts with good yields and stability.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents | Conditions | Product/Intermediate | Key Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | β-ketoester + amidine | Acid catalyst, reflux | 1,2-dihydropyrimidin-2-one | Core scaffold formation |

| 2 | Nucleophilic substitution | 1-(3-chloropropyl) derivative + amine | 35–70 °C, DMF or THF | 1-(3-aminopropyl)-1,2-dihydropyrimidin-2-one | Protect amine if needed |

| 3 | Salt formation | Concentrated HCl | Room temp, methanol | Dihydrochloride salt | Enhances solubility and stability |

| 4 | Purification | Filtration, recrystallization | Methanol/ether | Pure dihydrochloride salt | High yield, crystalline |

Chemical Reactions Analysis

1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aminopropyl group can undergo substitution reactions with halogens or other nucleophiles. Common reagents and conditions for these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H13Cl2N3O

- Molecular Weight : 226.11 g/mol

- IUPAC Name : 1-(3-aminopropyl)pyrimidin-2-one; dihydrochloride

- Appearance : White to off-white powder

The compound features a dihydropyrimidinone core, which is known for its diverse biological activities, making it a valuable scaffold in drug development.

Medicinal Chemistry Applications

- Antiviral Activity : Research indicates that derivatives of dihydropyrimidinones exhibit antiviral properties. The structural similarity of 1-(3-aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride to known antiviral agents suggests potential efficacy against viral infections .

- Anticancer Research : Dihydropyrimidinone derivatives have been studied for their ability to inhibit cancer cell proliferation. The compound may act on specific signaling pathways involved in tumor growth, making it a candidate for further investigation in oncology .

- Neuroprotective Effects : Some studies have suggested that compounds with a similar structure may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This application is still under exploration but shows promise based on preliminary findings .

Biochemical Applications

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes that play crucial roles in metabolic pathways. Enzyme inhibitors are vital in drug design as they can modulate biochemical processes associated with various diseases .

- Cell Culture Studies : 1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride is utilized as a non-ionic organic buffering agent in cell cultures, helping to maintain pH stability within the physiological range of 6-8.5 .

Pharmacological Insights

- Pharmacokinetics and Toxicology : Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is essential for evaluating its therapeutic potential and safety profile. Preliminary studies suggest favorable pharmacokinetic properties; however, comprehensive toxicological assessments are necessary to establish safety for human use .

- Potential Drug Formulation : Given its properties, there is ongoing research into formulating this compound into drug delivery systems that enhance bioavailability and target specific tissues effectively .

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Research

A. 1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride

- Structure: Replaces the pyrimidinone ring with a quinoxalinone ring and introduces a methyl group at position 3.

- However, its discontinued commercial status (CymitQuimica) suggests challenges in synthesis or stability compared to the pyrimidinone analog .

- Applications: Both compounds serve as amine-functionalized linkers, but the quinoxalinone derivative’s discontinuation limits its utility in current research.

B. 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (HC Blue No. 7)

- Structure: A pyridine derivative with methoxy and methylamino substituents.

- Functional Differences: Lacks the cyclic amidine system (pyrimidinone) but shares the dihydrochloride salt form. Primarily used as a hair dye due to its ability to form stable complexes with keratin .

- Applications: Unlike the pyrimidinone compound, HC Blue No. 7 is optimized for cosmetic applications rather than drug conjugation.

Physicochemical and Functional Properties

Research Findings and Industrial Relevance

- Drug Delivery: The pyrimidinone derivative’s primary amine enables efficient conjugation with carboxylate-containing molecules (e.g., folate), a feature less pronounced in HC Blue No. 7 due to its methylamino group’s steric hindrance .

- Stability: The dihydrochloride salt form in both pyrimidinone and quinoxalinone derivatives enhances aqueous solubility, but the pyrimidinone analog’s simpler structure may contribute to better thermal stability during synthesis .

- Toxicity: HC Blue No. 7 is regulated for cosmetic use, whereas the pyrimidinone compound’s toxicity profile remains under investigation, emphasizing its niche in research rather than consumer products .

Biological Activity

1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride, a compound with the molecular formula C8H21N3·2HCl, is recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of 1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride features a dihydropyrimidinone core with an aminopropyl substituent. Its molecular weight is approximately 226.10 g/mol, and it is characterized by high solubility in water due to the presence of two hydrochloride groups.

| Property | Value |

|---|---|

| Molecular Formula | C8H21N3·2HCl |

| Molecular Weight | 226.10 g/mol |

| Purity | >95% |

| IUPAC Name | 1-(3-aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride |

Research indicates that 1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown significant antioxidant properties in vitro, contributing to the reduction of oxidative stress in cellular models.

- Anticancer Potential : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through caspase-dependent pathways. For instance, it has been effective against murine solid tumor systems such as Ca755 cells .

- Neuroprotective Effects : Preliminary studies suggest that it may enhance cognitive functions and protect neuronal cells from damage, potentially making it a candidate for treating neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological effects of 1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride:

- Cytotoxicity Assay : In vitro assays revealed that the compound exhibited cytotoxic effects on various tumor cell lines with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .

- Neuroprotective Studies : A study assessing its effects on neuronal cell viability showed that the compound improved survival rates under oxidative stress conditions compared to control groups .

- Mechanistic Insights : Molecular docking studies indicated strong binding affinity to key proteins involved in apoptosis regulation, suggesting a targeted approach in cancer therapy .

Comparative Analysis

To understand the unique properties of 1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride, it is essential to compare it with structurally similar compounds:

| Compound Name | Anticancer Activity | Neuroprotective Effects |

|---|---|---|

| 4-(3-Aminopropyl)-1,3-thiazol-2-amine | Moderate | None |

| 1-(3-Aminopropyl)imidazole | Low | Moderate |

| 1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride | High | High |

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride?

To ensure structural fidelity and purity, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the aminopropyl side chain and pyrimidinone core via proton and carbon-13 NMR. Compare peaks to IUPAC-predicted chemical shifts .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Pharmacopoeial methods for similar dihydrochloride salts recommend aqueous mobile phases with ion-pairing agents to resolve charged species .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS, targeting the expected [M+H]⁺ ion for the compound and its hydrochloride counterions .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Storage : Store at 4°C in airtight, light-resistant containers to prevent degradation. This aligns with protocols for structurally related dihydrochloride salts, which are moisture-sensitive and prone to thermal decomposition .

- Handling : Use inert atmospheres (e.g., nitrogen) during weighing and dissolution. For aqueous solutions, prepare fresh batches to avoid hydrolysis, as observed in analogs like WR-1065 dihydrochloride .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis yield of this compound under varying catalytic conditions?

- Catalytic System Screening : Test palladium- or copper-based catalysts for coupling reactions involving the aminopropyl group. For example, analogs such as 2-[3-(1H-imidazol-1-yl)propyl]amino derivatives were synthesized using Cu(I)-mediated Ullmann coupling .

- Purification : Employ gradient silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt. Evidence from pyrimidine-diazepane dihydrochloride synthesis highlights the importance of pH control during salt formation .

Q. How can researchers resolve contradictions in biological activity data across different in vitro models?

- Model-Specific Validation : Replicate assays in parallel using primary cells (e.g., HEK-293) and immortalized lines to assess receptor-binding variability. For example, anthraquinone analogs with similar dihydrochloride structures showed divergent activity in neuronal vs. epithelial cells due to transporter expression differences .

- Data Normalization : Use internal standards (e.g., 4-amino-antipyrine for colorimetric assays) to control for matrix effects, as described in pharmacopoeial guidelines for dopamine hydrochloride analysis .

Q. What methodologies are employed to assess the compound’s stability under physiological conditions?

- Kinetic Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at timed intervals. Compare results to stability profiles of related compounds, such as 1-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride, which showed <5% decomposition over 24 hours .

- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating samples from 25°C to 300°C at 10°C/min. Similar dihydrochloride salts (e.g., WR-1065) exhibited sharp mass loss near 150°C, correlating with hydrochloride dissociation .

Q. How can impurity profiles be systematically characterized during synthesis?

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to generate degradants. Use LC-MS to identify byproducts, referencing pharmacopoeial impurity guidelines for triazolopyridine dihydrochlorides (e.g., 2-[3-(4-chlorophenyl)piperazin-1-yl]propyl derivatives) .

- Spectral Libraries : Cross-reference UV and MS/MS fragmentation patterns with databases for common impurities, such as unreacted aminopropyl intermediates or overalkylated derivatives .

Methodological Considerations for Biological Studies

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

- Rodent Models : Administer intravenously (IV) or orally to assess bioavailability. For analogs like HC Blue No. 8 dihydrochloride, IV dosing in rats revealed rapid renal clearance (t½ = 1.2 hours), necessitating frequent sampling .

- Tissue Distribution : Use radiolabeled (e.g., ¹⁴C) compound and autoradiography to quantify accumulation in target organs, as demonstrated for pyridine-carboxylate dihydrochlorides .

Q. How can researchers design dose-response studies to mitigate off-target effects?

- Concentration Range Testing : Start with 0.1–100 µM doses in primary assays, guided by cytotoxicity thresholds (e.g., IC₅₀ > 50 µM in MTT assays). For example, anthraquinone dihydrochlorides showed off-target kinase inhibition above 25 µM .

- Selectivity Profiling : Screen against panels of related receptors/enzymes (e.g., GPCRs, cytochrome P450 isoforms) to identify cross-reactivity, using methods validated for dopamine hydrochloride interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.